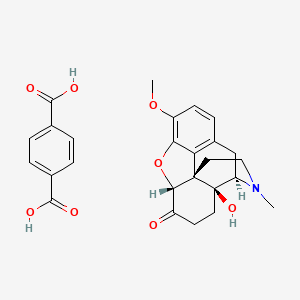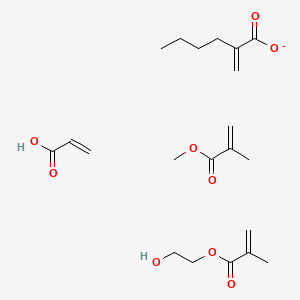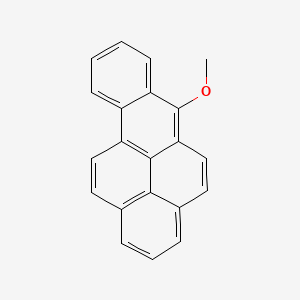![molecular formula C20H12BaN2O4S B13757728 barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate CAS No. 24530-53-8](/img/structure/B13757728.png)
barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate: is a complex organic compound that features a barium ion coordinated with a diazenyl-substituted naphthalene sulfonate ligand. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the field of dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate typically involves the diazotization of 2-aminonaphthalene-1-sulfonic acid followed by coupling with 2-naphthol. The reaction conditions generally require acidic media and controlled temperatures to ensure the formation of the desired diazenyl compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and yield. The process involves the precise control of reactant concentrations, temperature, and pH to optimize the production efficiency and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene rings, leading to the formation of quinones.
Reduction: Reduction reactions can break the diazenyl linkage, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In biological research, it is used as a staining agent due to its vibrant color, which helps in visualizing cellular components under a microscope.
Medicine: While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties, particularly in the development of new drugs.
Industry: The primary application in industry is as a dye and pigment, where it is used to impart color to textiles, plastics, and other materials.
作用機序
The mechanism by which barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate exerts its effects is largely dependent on its ability to interact with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the naphthalene rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s behavior in different chemical and biological environments.
類似化合物との比較
Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-):
Chromate(3-), bis[3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-1-naphthalenesulfonato(3-)]-, disodium hydrogen: Another similar compound with a chromate ion and different substituents.
Uniqueness: Barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties compared to its chromium-containing counterparts. The barium ion can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
24530-53-8 |
|---|---|
分子式 |
C20H12BaN2O4S |
分子量 |
513.7 g/mol |
IUPAC名 |
barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O4S.Ba/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+2/p-2 |
InChIキー |
OHGPMABFLSIKFV-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])[O-].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


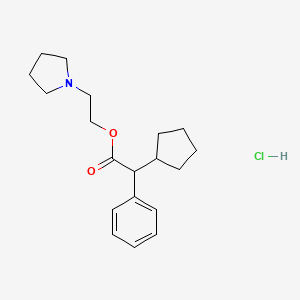


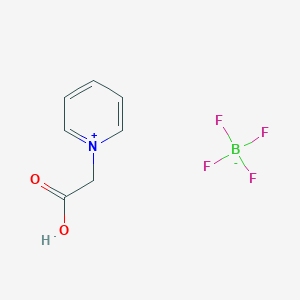
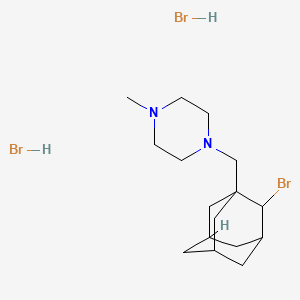
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
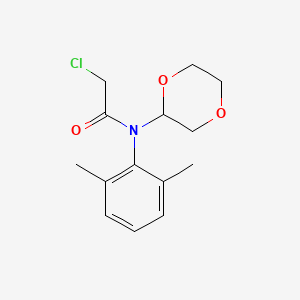
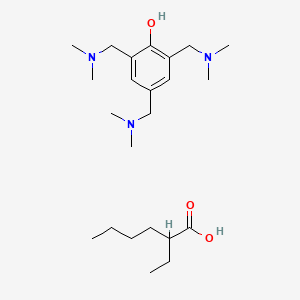
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
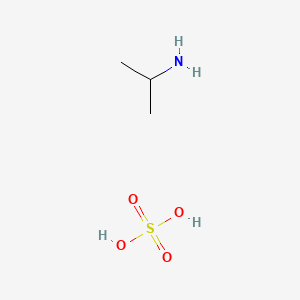
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
